![molecular formula C12H10N2 B12375128 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole is a deuterated derivative of 1-methyl-9H-pyrido[3,4-b]indole, also known as harmane. This compound is part of the β-carboline family, which is known for its presence in various natural products and its biological activity. The incorporation of deuterium atoms can influence the compound’s metabolic stability and pharmacokinetics, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole typically involves the deuteration of 1-methyl-9H-pyrido[3,4-b]indole. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process involves the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of deuterated compounds often employs similar catalytic exchange methods but on a larger scale. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the deuteration process. Additionally, the purity of the deuterium source and the optimization of reaction parameters are crucial for achieving high deuterium incorporation.
化学反应分析
Types of Reactions
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms of the compound, potentially leading to tetrahydro derivatives.
Substitution: Substituted β-carboline derivatives with various functional groups.
科学研究应用
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacokinetic properties and potential therapeutic applications, particularly in neuropharmacology.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole involves its interaction with various molecular targets, including enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The pathways involved may include inhibition of monoamine oxidase (MAO) and interaction with neurotransmitter receptors, contributing to its potential neuropharmacological effects.
相似化合物的比较
Similar Compounds
1-methyl-9H-pyrido[3,4-b]indole (Harmane): The non-deuterated parent compound with similar biological activity.
7-methoxy-1-methyl-9H-pyrido[3,4-b]indole (Harmine): A methoxy derivative with distinct pharmacological properties.
1-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid: A tetrahydro derivative with different chemical reactivity.
Uniqueness
The incorporation of deuterium atoms in 5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole enhances its metabolic stability and alters its pharmacokinetic profile compared to its non-deuterated counterparts. This makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C12H10N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H10N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-7,14H,1H3/i2D,3D,4D,5D |
InChI 键 |
PSFDQSOCUJVVGF-QFFDRWTDSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(N2)C(=NC=C3)C)[2H])[2H] |
规范 SMILES |
CC1=NC=CC2=C1NC3=CC=CC=C23 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


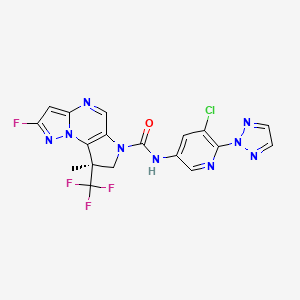
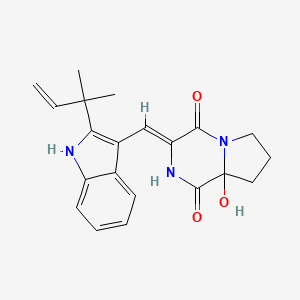
![3-(6-Fluoropyridin-3-yl)-2-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile](/img/structure/B12375080.png)
![[Ru(phen)2(xant)] (hexafluorophosphate)](/img/structure/B12375081.png)
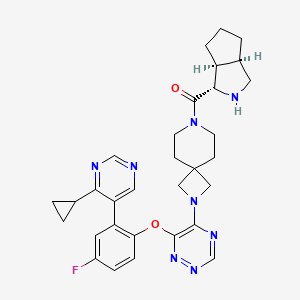
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)
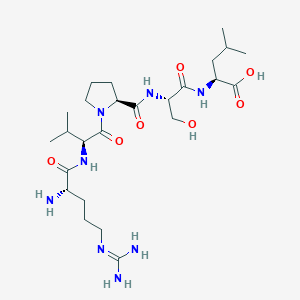
![9-[(3S)-3-[4-[(2S)-2-[3-amino-5-(trifluoromethyl)phenyl]propyl]-7-methoxy-2-methylquinazolin-6-yl]oxypyrrolidin-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-9-oxononanamide](/img/structure/B12375095.png)
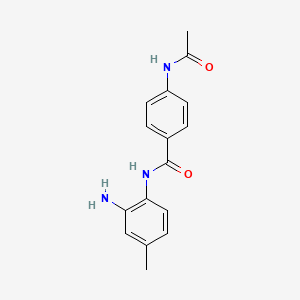
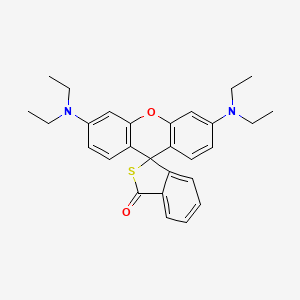
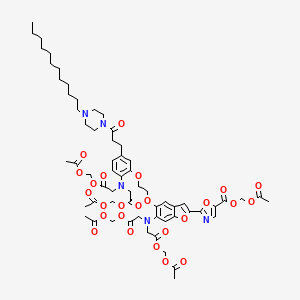
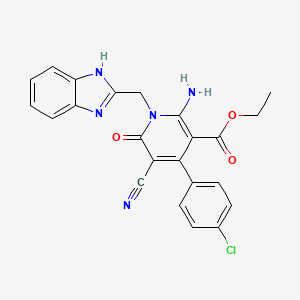

![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
